Dorzolamide-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

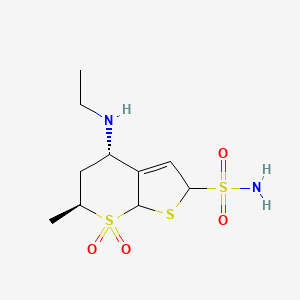

Dorzolamide is a carbonic anhydrase inhibitor used to treat high intraocular pressure in ocular hypertension and open-angle glaucoma . It is a non-bacteriostatic sulfonamide derivative and works by blocking an enzyme in the ciliary process that regulates ion balance and fluid pressure in the eyes . Dorzolamide is available in ophthalmic solutions as monotherapy or in combination with other drugs .

Molecular Structure Analysis

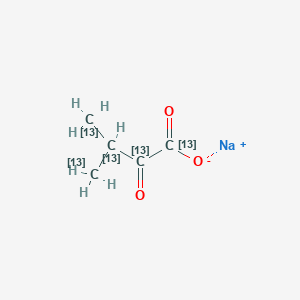

Dorzolamide-d5 has a formal name of (4S,6S)-4-((ethyl-d5)amino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide, monohydrochloride . Its molecular formula is C10H11D5N2O4S3 • HCl and it has a formula weight of 365.9 .

Chemical Reactions Analysis

Dorzolamide has been used as a scaffold for decoration with nitric-oxide-releasing moieties, providing compounds with increased activity for intraocular pressure management .

Physical And Chemical Properties Analysis

Dorzolamide has two pKa values, i.e., 6.4 and 8.5 . It is more effectively delivered into the eye from acidic eye drop solutions than from comparable neutral solutions . Dorzolamide is marketed as an aqueous pH 5.6 eye drop solution .

Wissenschaftliche Forschungsanwendungen

Electrochemical Quantification

Dorzolamide-d5 has been used in the development of electrochemically-selective electrodes for its quantification in bulk drug substances and dosage forms . Three smart carbon paste electrodes were fabricated to quantify dorzolamide hydrochloride (DRZ), including conventional carbon paste I, modified carbon paste embedding Silica II, and modified carbon paste embedding β-cyclodextrin III . These electrodes enhance the selective determination of DRZ in the presence of inorganic ions, a co-formulated drug in the dosage form timolol maleate, and the excipient benzalkonium chloride .

Synthesis of Dorzolamide Intermediates

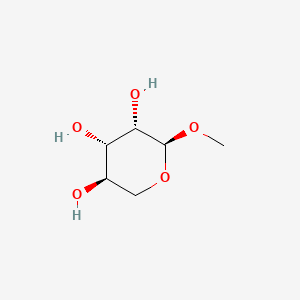

Dorzolamide-d5 is used in the synthesis of dorzolamide intermediates . The key intermediate in the synthesis of dorzolamide, (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide, can be obtained in the diastereoisomerically pure form in two straightforward steps starting from diastereoisomeric mixtures of cis/trans-(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate .

Carbonic Anhydrase Inhibition

Dorzolamide-d5 is an inhibitor of carbonic anhydrase (CA), which displays activity in the low-nanomolar range, especially against human CA isoenzyme II . Aqueous solutions of its hydrochloride salt are used topically as ophthalmic drops (Trusopt), often in association with the β-blocker timolol .

Treatment of Glaucoma

Dorzolamide-d5 is used for the reduction of elevated intraocular pressure (IOP) in glaucoma patients . It is often used in association with the β-blocker timolol .

Inhibition of Bacterial Carbonic Anhydrases

Dorzolamide-d5 has been proved to act as an inhibitor of bacterial carbonic anhydrases such as those derived from Helicobacter pylori and Mycobacterium tuberculosis .

Potential Antiviral Applications

Dorzolamide-d5 was reported as an inhibitor of oseltamivir-resistant H1N1 influenza viruses with the H275Y mutation at the neuraminidase gene . This suggests the possibility of repositioning this already approved drug as an antiviral .

Treatment of Diabetic Macular Edema

Dorzolamide-d5 has been found to be effective in reducing retinal thickness after focal photocoagulation in diabetic macular edema .

Safety and Hazards

Dorzolamide-d5 should be handled with care. Ensure adequate ventilation and provide accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields and protective gloves should be used .

Zukünftige Richtungen

The key clinical attributes of preserved dorzolamide/timolol fixed combination (DTFC) and the emerging potential of preservative-free (PF) DTFC are being reviewed with published evidence and clinical experience . The indications and role of DTFC in current glaucoma management are critically discussed .

Wirkmechanismus

Target of Action

Dorzolamide-d5, also known as NCGC00179244-01, primarily targets carbonic anhydrase (CA) . Carbonic anhydrase is an enzyme found in the ciliary process of the eye, and it plays a crucial role in regulating ion balance and fluid pressure .

Mode of Action

Dorzolamide-d5 acts as a topical carbonic anhydrase inhibitor . It works by blocking the carbonic anhydrase enzyme in the ciliary process, which in turn affects the regulation of ion balance and fluid pressure in the eyes . This inhibition leads to a reduction in the production of aqueous humor, thereby reducing intraocular pressure .

Biochemical Pathways

The primary biochemical pathway affected by Dorzolamide-d5 is the regulation of aqueous humor production . By inhibiting carbonic anhydrase, Dorzolamide-d5 reduces the secretion of hydrogen ions at the renal tubule, leading to an increased renal excretion of sodium, potassium, bicarbonate, and water . This ultimately results in decreased production of aqueous humor and reduced intraocular pressure .

Pharmacokinetics

After absorption via the cornea and stroma, Dorzolamide-d5 inhibits carbonic anhydrase in the ciliary process . In the systemic circulation, Dorzolamide-d5 is bound mainly to carbonic anhydrase in red blood cells . It is slowly metabolized to N-desethyl metabolite, which is also stored in red blood cells . The very slow elimination (half-life >4 months) of both substances takes place via the renal route . The inhibition of carbonic anhydrase in red blood cells is moderate during topical treatment, avoiding systemic adverse effects .

Result of Action

The primary molecular and cellular effect of Dorzolamide-d5’s action is the reduction of intraocular pressure . By inhibiting the carbonic anhydrase enzyme, Dorzolamide-d5 decreases the production of aqueous humor, leading to a reduction in intraocular pressure . This makes it an effective treatment for conditions like ocular hypertension and open-angle glaucoma .

Action Environment

The action, efficacy, and stability of Dorzolamide-d5 can be influenced by various environmental factors. For instance, it has been found that Dorzolamide-d5 is more effectively delivered into the eye from acidic eye drop solutions than from comparable neutral solutions . Therefore, Dorzolamide-d5 is often marketed as an aqueous pH 5.6 eye drop . Increasing the ph of the eye drops to physiological ph can significantly reduce local irritation

Eigenschaften

IUPAC Name |

(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-4,5,6,7a-tetrahydro-2H-thieno[2,3-b]thiopyran-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8-10,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8-,9?,10?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTTVZPWMKGBNU-FXQVNJNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC(S(=O)(=O)C2C1=CC(S2)S(=O)(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H]1C[C@@H](S(=O)(=O)C2C1=CC(S2)S(=O)(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl](/img/structure/B1141286.png)